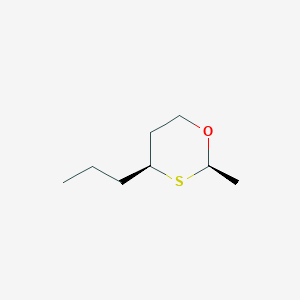

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane is a chiral heterocyclic compound that belongs to the family of oxathianes. These compounds are characterized by a six-membered ring containing one oxygen and one sulfur atom. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes further transformation to yield the desired oxathiane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.

化学反応の分析

Types of Reactions: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The oxathiane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species.

科学的研究の応用

Flavoring Agent

Food Industry:

- Flavor Profile: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane is primarily recognized for its tropical fruit aroma, particularly resembling yellow passion fruit and grapefruit. This characteristic makes it a valuable ingredient in flavor formulations for beverages and food products .

- Usage in Products: It is commonly used in the production of passion fruit and grapefruit flavors, enhancing the sensory experience of these products. Its fruity notes are also recommended for use in citrus and other fruity fragrance materials across a wide range of applications .

Case Studies:

- In a study analyzing the sensory properties of various stereoisomers of 1,3-oxathianes, this compound was identified as a significant contributor to the aroma profile of certain wines, indicating its potential use in enhancing wine flavors .

Fragrance Applications

Cosmetics and Personal Care:

- The compound is utilized in the formulation of perfumes and personal care products due to its pleasant tropical scent. Its ability to blend well with other fragrance components allows it to be an effective additive in creating complex scent profiles .

Analytical Chemistry

Research Applications:

- Chiral Analysis: The stereochemistry of this compound plays a crucial role in analytical chemistry. Researchers have employed gas chromatography techniques to separate and analyze its stereoisomers for various studies related to their sensory properties and chemical behavior .

Case Study:

- A detailed investigation into the configurations and sensory properties of stereoisomers of 1,3-oxathianes highlighted the importance of this compound in understanding how stereochemistry affects aroma perception in food science .

Summary Table of Applications

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Flavoring Agent | Food products (passion fruit flavors) | Tropical fruit aroma |

| Fragrance | Cosmetics and personal care products | Pleasant scent profile |

| Analytical Chemistry | Chiral analysis using gas chromatography | Importance in understanding stereochemistry |

作用機序

The mechanism of action of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological pathways and processes.

類似化合物との比較

(2R,4S)-2-methyl-4-propyl-1,3-dioxane: Similar structure but with two oxygen atoms in the ring instead of one oxygen and one sulfur.

(2R,4S)-2-methyl-4-propyl-1,3-thiazane: Similar structure but with one nitrogen and one sulfur atom in the ring.

Uniqueness: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties

生物活性

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane is an organosulfur compound notable for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields such as food science and pharmacology.

Chemical Structure and Properties

This compound is classified as a sulfur-containing heterocyclic compound. Its molecular formula is C8H16OS, and it features a 1,3-oxathiane ring with a methyl group at position 2 and a propyl group at position 4. This specific stereochemistry contributes to its biological activity and sensory properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on sulfur-containing compounds found that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Sensory Characteristics

The compound is recognized for its contribution to the aroma profile of certain foods. Studies have shown that this compound is a significant contributor to the flavor of passion fruit and red bell peppers. Its sensory properties are attributed to its volatility and ability to interact with olfactory receptors.

Case Studies

- Flavor Chemistry : A study conducted by Riegel et al. (2020) explored the sensory properties of various stereoisomers of oxathianes, including this compound. The research highlighted its role in enhancing the aroma of food products, particularly in wine and fruit flavors .

- Antimicrobial Activity : In a comparative analysis of volatile sulfur compounds, this compound demonstrated significant inhibitory effects against pathogenic bacteria such as E. coli and Salmonella. The study suggested potential applications in food preservation .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Riegel et al. (2020) | Identified sensory characteristics of oxathianes | Enhances flavor profiles in food products |

| Chen et al. (2018) | Demonstrated antimicrobial effects against E. coli | Potential use in food safety applications |

| Wang et al. (2020) | Explored reactivity with acetaldehyde leading to oxathiane formation | Insights into metabolic pathways involving thiols |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Enzyme Inhibition : The presence of sulfur may interfere with enzyme activities critical for microbial metabolism.

- Volatile Release : As a volatile compound, it can easily diffuse into the air or solution, affecting sensory perception and potentially influencing microbial behavior through olfactory cues.

特性

CAS番号 |

59323-76-1 |

|---|---|

分子式 |

C8H16OS |

分子量 |

160.28 g/mol |

IUPAC名 |

(2S,4R)-2-methyl-4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChIキー |

GKGOLPMYJJXRGD-JGVFFNPUSA-N |

SMILES |

CCCC1CCOC(S1)C |

異性体SMILES |

CCC[C@@H]1CCO[C@@H](S1)C |

正規SMILES |

CCCC1CCOC(S1)C |

Key on ui other cas no. |

59323-76-1 |

ピクトグラム |

Flammable; Irritant |

同義語 |

cis-2-methyl-4-propyl-1,3-oxathiane |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。